2-Bromo-1-(quinoxalin-6-yl)ethanone
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H7BrN2O |
|---|---|
Molecular Weight |
251.08 g/mol |
IUPAC Name |
2-bromo-1-quinoxalin-6-ylethanone |
InChI |
InChI=1S/C10H7BrN2O/c11-6-10(14)7-1-2-8-9(5-7)13-4-3-12-8/h1-5H,6H2 |
InChI Key |
DYYQWBREHPSACV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC=CN=C2C=C1C(=O)CBr |
Origin of Product |
United States |
The Prominence of Quinoxaline Scaffolds in Advanced Organic Synthesis
The quinoxaline (B1680401) motif, a fused bicyclic system comprising a benzene (B151609) ring and a pyrazine (B50134) ring, is a cornerstone in the development of functional organic molecules. sapub.orgmdpi.compharmacophorejournal.com Its prevalence in medicinal chemistry and materials science is a testament to its versatile chemical nature and biological significance. researchgate.netrsc.orgtpnsindia.org Quinoxaline derivatives are known to exhibit a wide spectrum of pharmacological activities, including antibacterial, antiviral, anticancer, anti-inflammatory, and antifungal properties. sapub.orgmdpi.comresearchgate.netnih.govwisdomlib.org
The structural rigidity and the presence of nitrogen atoms in the quinoxaline core allow for a variety of intermolecular interactions, making it a privileged scaffold in drug design. mdpi.comresearchgate.net Furthermore, the aromatic system can be readily functionalized, enabling the synthesis of a diverse library of compounds with tailored electronic and steric properties. rsc.orgrsc.org This adaptability has led to the incorporation of quinoxalines into a range of therapeutic agents and functional materials. tpnsindia.orgnih.gov
The Versatility of α Bromo Ketones As Synthetic Intermediates
α-Bromo ketones are highly valuable and reactive intermediates in organic synthesis. libretexts.orgresearchgate.netnih.gov The presence of a bromine atom adjacent to a carbonyl group creates a potent electrophilic center, making them susceptible to nucleophilic attack. This reactivity is harnessed in a multitude of classical and modern synthetic transformations. sapub.orglibretexts.org
One of the most prominent applications of α-bromo ketones is in the synthesis of various heterocyclic systems. researchgate.netnih.gov For instance, the Hantzsch thiazole (B1198619) synthesis, a cornerstone of heterocyclic chemistry, utilizes α-halo ketones and thioamides to construct the thiazole ring. Moreover, these intermediates are crucial for the introduction of α,β-unsaturation in carbonyl compounds through dehydrobromination reactions. libretexts.org The synthetic utility of α-bromo ketones is further expanded by their participation in reactions such as the Favorskii rearrangement and as precursors to α-amino ketones. sapub.orgresearchgate.net The ease of their preparation, typically through the direct bromination of a ketone, adds to their appeal as a versatile synthetic tool. rsc.orgorganic-chemistry.org
A Contextual Overview of 2 Bromo 1 Quinoxalin 6 Yl Ethanone in Heterocyclic Research
Direct Bromination Approaches for α-Carbonyl Functionalization
Direct bromination at the α-carbon of a ketone is a fundamental transformation in organic synthesis. In the context of this compound, this involves the regioselective bromination of a 1-(quinoxalin-6-yl)ethanone (B1593035) precursor.
Regioselective Bromination of 1-(Quinoxalin-6-yl)ethanone Precursors
The successful synthesis of the target compound via this route is contingent on the selective bromination of the methyl group of the ethanone (B97240) side chain, without affecting the aromatic quinoxaline ring. The reaction is typically acid-catalyzed, proceeding through an enol intermediate. The enol, being the nucleophilic species, then reacts with an electrophilic bromine source. nih.govnih.govresearchgate.net The rate of this acid-catalyzed halogenation is dependent on the concentration of the ketone and the acid, but independent of the halogen concentration, indicating that the formation of the enol is the rate-determining step. researchgate.net For aralkyl ketones, such as 1-(quinoxalin-6-yl)ethanone, α-bromination is the exclusive process when the aromatic ring contains moderately activating or deactivating groups. nih.gov
Application of N-Bromosuccinimide and Other Brominating Reagents in α-Bromo Ketone Synthesis
N-Bromosuccinimide (NBS) is a widely used reagent for the α-bromination of carbonyl compounds due to its ease of handling and selectivity compared to molecular bromine. researchgate.netwikipedia.orgmissouri.eduorganic-chemistry.orgmasterorganicchemistry.combeilstein-journals.orgresearchgate.net The reaction can be initiated by a radical initiator or proceed via an acid-catalyzed pathway. wikipedia.org In the acid-catalyzed method, NBS provides a source of electrophilic bromine that reacts with the enol form of the ketone. wikipedia.org The use of NBS in conjunction with a catalyst like p-toluenesulfonic acid (PTSA) under microwave irradiation has been shown to be a highly efficient method for the synthesis of α-halocarbonyl compounds, often leading to selective monobromination in short reaction times. researchgate.net Other brominating agents that can be employed for the synthesis of α-bromo ketones include cupric bromide, dioxane dibromide, and tetra-butylammonium tribromide. nih.gov
Below is a table summarizing common conditions for α-bromination of ketones:
| Brominating Reagent | Catalyst/Conditions | Substrate Type | Key Features |
| N-Bromosuccinimide (NBS) | p-Toluenesulfonic acid (PTSA), Microwave | Aromatic and aliphatic ketones | Efficient, selective monobromination, short reaction times. researchgate.net |
| N-Bromosuccinimide (NBS) | Acid catalysis | Ketones | High-yielding with few side-products. wikipedia.org |
| Bromine (Br₂) | Acid (e.g., HBr, Acetic Acid) | Ketones | Classic method, proceeds via enol intermediate. nih.gov |
| N-Bromosuccinimide (NBS) | Active Alumina (Al₂O₃) | Aralkyl ketones | High regioselectivity for α-bromination. nih.gov |
Multi-Step Synthesis Strategies Incorporating the Quinoxaline Core
A common and versatile approach to complex quinoxaline derivatives involves the initial construction of the heterocyclic ring system, followed by the elaboration of substituents. chemicalbook.com This strategy allows for a modular approach to the target molecule.
Construction of the Quinoxaline Ring System Preceding Ethanone Formation
The most prevalent method for synthesizing the quinoxaline ring is the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. nih.govsapub.orgresearchgate.netthieme-connect.dersc.orgresearchgate.netchim.it This reaction is often carried out in refluxing ethanol (B145695) or acetic acid. thieme-connect.de For the synthesis of a 6-substituted quinoxaline, a correspondingly substituted o-phenylenediamine is required. For instance, 4-chloro-1,2-diaminobenzene can be used as a starting material. nih.gov The reaction of o-phenylenediamines with α-halo ketones is another viable route to quinoxaline derivatives. sapub.orgnih.gov
A plausible synthetic route to the quinoxaline core needed for the target compound starts from 4-chloro-2-nitroaniline. nih.gov This can be reduced to 4-chlorobenzene-1,2-diamine, which is then condensed with a suitable dicarbonyl compound to form a 6-chloroquinoxaline. nih.gov
Introduction of the α-Bromoethanone Side Chain via Acylation and Subsequent Bromination
Once the quinoxaline nucleus is formed, the ethanone side chain can be introduced. A common method for this is the Friedel-Crafts acylation, which involves the reaction of the quinoxaline with an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst like aluminum chloride. beilstein-journals.orgresearchgate.netorgsyn.org However, the direct acylation of quinoxaline can be challenging and may lead to mixtures of products.
A more controlled approach involves the synthesis of quinoxaline-6-carbaldehyde, which can be prepared from 6-chloroquinoxaline. nih.gov The aldehyde can then be converted to the corresponding ketone, 1-(quinoxalin-6-yl)ethanone, through a Grignard reaction with a methylmagnesium halide, followed by oxidation of the resulting secondary alcohol. wikipedia.orgorganic-chemistry.orgresearchgate.net Alternatively, quinoxaline-6-carbonitrile (B1344815) can be reacted with a Grignard reagent to yield the ketone directly after hydrolysis. organic-chemistry.orgresearchgate.net
Once 1-(quinoxalin-6-yl)ethanone is obtained, the final step is the α-bromination of the side chain as described in section 2.1. This multi-step approach is summarized in the following table:
| Step | Reaction | Starting Material | Key Reagents | Product |
| 1 | Reduction | 4-Chloro-2-nitroaniline | e.g., SnCl₂/HCl | 4-Chlorobenzene-1,2-diamine |
| 2 | Quinoxaline Formation | 4-Chlorobenzene-1,2-diamine | Glyoxal | 6-Chloroquinoxaline nih.gov |
| 3 | Aldehyde Formation | 6-Chloroquinoxaline | e.g., Rosenmund reduction of the corresponding acyl chloride | Quinoxaline-6-carbaldehyde nih.gov |
| 4 | Ketone Formation | Quinoxaline-6-carbaldehyde | CH₃MgBr, then oxidation | 1-(Quinoxalin-6-yl)ethanone |
| 5 | α-Bromination | 1-(Quinoxalin-6-yl)ethanone | NBS, acid catalyst | This compound |
Exploration of Novel and Green Chemistry Methodologies in Synthesis
In recent years, there has been a significant push towards developing more environmentally benign synthetic methods. For quinoxaline synthesis, this has included the use of green solvents like water, microwave-assisted reactions, and the application of reusable catalysts. rsc.orgresearchgate.net For instance, the condensation of o-phenylenediamines with 1,2-diketones has been successfully carried out in water at room temperature using recyclable catalysts. rsc.org Microwave irradiation has been shown to significantly reduce reaction times for quinoxaline synthesis. researchgate.net
Catalytic Approaches for Carbon-Bromine Bond Formation at the α-Position
The introduction of a bromine atom at the α-position to the carbonyl group in 1-(quinoxalin-6-yl)ethanone is a critical transformation. Catalytic methods are highly sought after to achieve this with high efficiency and selectivity, minimizing the use of hazardous reagents like elemental bromine.
A prominent and sustainable approach involves the use of N-bromosuccinimide (NBS) as the bromine source, often in the presence of a catalyst. nih.govacgpubs.orgresearchgate.net Research has demonstrated the efficacy of various catalysts for the α-bromination of aralkyl ketones, a class of compounds that includes 1-(quinoxalin-6-yl)ethanone. For instance, active aluminum oxide (Al₂O₃) has been shown to effectively catalyze the α-monobromination of aralkyl ketones with NBS in refluxing methanol, offering short reaction times and the potential for catalyst recycling. nih.gov Another mild and efficient catalyst is ammonium (B1175870) acetate (B1210297) (NH₄OAc), which facilitates the α-bromination of cyclic and acyclic ketones with NBS under relatively gentle conditions. rsc.org
Heterogeneous catalysts are particularly attractive due to their ease of separation and recyclability. Montmorillonite K-10 clay and silica-supported sodium hydrogen sulfate (B86663) (NaHSO₄·SiO₂) have been successfully employed as catalysts for the α-bromination of ketones with NBS, providing good yields and operational simplicity. researchgate.net Furthermore, potassium dihydrogen phosphate (B84403) (KH₂PO₄) has emerged as a novel, eco-friendly, and recyclable catalyst for the regioselective monobromination of aralkyl ketones using NBS in ethanol. acgpubs.org
Copper-based catalysts also play a significant role in α-bromination reactions. While direct copper-catalyzed bromination of quinoxaline ethanones is not extensively documented, the principles of copper-catalyzed α-halogenation of ketones are well-established. princeton.edu For example, copper(II) bromide has been used to catalyze the direct α-amination of ketones, a process that is proposed to proceed through a catalytically generated α-bromo carbonyl intermediate. princeton.edu This suggests the potential for developing copper-catalyzed α-bromination methods for quinoxaline-containing ketones.
The following table summarizes various catalytic systems for the α-bromination of ketones, which are applicable to the synthesis of this compound.
| Catalyst System | Brominating Agent | Solvent | Temperature | Key Advantages |
| Acidic Al₂O₃ | NBS | Methanol | Reflux | Short reaction time, recyclable catalyst nih.gov |
| NH₄OAc | NBS | Diethyl ether / Carbon tetrachloride | 25 °C / 80 °C | Mild conditions, good yields rsc.org |
| Montmorillonite K-10 | NBS | Methanol | 60-65 °C | Simple workup, reusable catalyst researchgate.net |
| KH₂PO₄ | NBS | Ethanol | Reflux | Green, recyclable catalyst, high regioselectivity acgpubs.org |
| Cu(II)Br | - | - | - | Potential for direct catalytic bromination princeton.edu |
Sustainable Reaction Conditions for Quinoxaline-Substituted Ethanone Synthesis
The synthesis of the precursor, 1-(quinoxalin-6-yl)ethanone, is a crucial step that can be designed with sustainability in mind. The most common and direct route to the quinoxaline core involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. sapub.orgnih.govchim.it For the synthesis of 1-(quinoxalin-6-yl)ethanone, the logical precursors would be 4-acetyl-1,2-phenylenediamine and glyoxal.
Sustainable approaches to this condensation reaction focus on the use of green solvents, reusable catalysts, and energy-efficient methods. Water is an ideal green solvent for many organic reactions. The synthesis of quinoxaline derivatives has been successfully carried out in water, often with the aid of a catalyst to enhance reaction rates and yields. researchgate.net
A variety of catalysts have been developed to promote the synthesis of quinoxalines under sustainable conditions. These include:
Nanoparticles: Monodispersed and easily recyclable nickel nanoparticles have been used for the synthesis of quinoxalines in acetonitrile, offering high yields and short reaction times. researchgate.net
Heterogeneous Catalysts: Alumina-supported heteropolyoxometalates have proven to be efficient and recyclable catalysts for quinoxaline synthesis at room temperature in toluene. nih.gov
Lewis Acids: Lanthanide-based Lewis acids have been shown to assist in the formation of quinoxalin-2-ones from phenylenediamines and methyl trimethoxyacetate. researchgate.net
The reaction conditions for the synthesis of the quinoxaline core can be optimized for sustainability. Microwave irradiation, for instance, can significantly reduce reaction times and energy consumption compared to conventional heating. Solvent-free reaction conditions, where the reactants are mixed without a solvent, represent another green alternative that minimizes waste.
The following table outlines various sustainable conditions for the synthesis of quinoxaline derivatives, which can be adapted for the preparation of 1-(quinoxalin-6-yl)ethanone.
| Catalyst/Condition | Reactants | Solvent | Key Sustainability Features |
| Ni-nanoparticles | o-phenylenediamine, glyoxal | Acetonitrile | Recyclable catalyst, high efficiency researchgate.net |
| Alumina-supported heteropolyoxometalates | o-phenylenediamine, 1,2-diketone | Toluene | Room temperature, reusable catalyst nih.gov |
| Water | o-phenylenediamine, glyoxal | Water | Green solvent researchgate.net |
| Microwave irradiation | o-phenylenediamine, 1,2-diketone | - | Reduced reaction time, energy efficient |
| Solvent-free | o-phenylenediamine, 1,2-diketone | - | Waste minimization |
Nucleophilic Substitution Reactions at the α-Brominated Carbon Center
The presence of a bromine atom on the carbon alpha to the carbonyl group makes this compound a versatile substrate for nucleophilic substitution reactions. This reactivity allows for the introduction of a variety of functional groups and the construction of new heterocyclic rings.
Reactions with Nitrogen-Containing Nucleophiles for Imine and Heterocycle Formation
The reaction of α-haloketones with nitrogen-containing nucleophiles is a well-established method for the synthesis of nitrogen-containing heterocycles. In the case of this compound, this reactivity is exploited for the synthesis of various fused and substituted heterocyclic systems.
A prominent example is the Hantzsch thiazole (B1198619) synthesis, where α-haloketones react with thioamides to form thiazoles. organic-chemistry.orgyoutube.comresearchgate.net The reaction of this compound with a thioamide would proceed through the formation of an intermediate by nucleophilic attack of the sulfur atom on the α-brominated carbon, followed by cyclization and dehydration to yield the corresponding 2-aminothiazole (B372263) derivative. nih.gov While specific examples with this compound are not prevalent in the literature, the general applicability of the Hantzsch synthesis suggests its utility in this context. organic-chemistry.orgyoutube.com The reaction conditions can influence the regioselectivity of the product, with acidic conditions sometimes leading to the formation of 2-imino-2,3-dihydrothiazoles alongside the expected 2-aminothiazoles. rsc.org
Similarly, the reaction with primary amines can lead to the formation of imines, which can then undergo further reactions or serve as intermediates in the synthesis of other heterocycles like imidazoles. The reaction of an α-bromoketone with an amine and another reagent, such as ammonium acetate, can lead to the one-pot synthesis of substituted imidazoles. organic-chemistry.org
| Reactant | Nucleophile | Product Type | Reaction Name |
| This compound | Thioamide | Thiazole | Hantzsch Thiazole Synthesis |
| This compound | Primary Amine | Imine/Imidazole | Imidazole Synthesis |
| This compound | Thiosemicarbazide | Thiazole derivative | Hantzsch Thiazole Synthesis |
Reactions with Oxygen and Sulfur Nucleophiles to Yield Ethers, Esters, and Thioethers
The electrophilic α-carbon of this compound readily reacts with oxygen and sulfur nucleophiles. Reactions with phenoxides, generated from phenols and a base, can lead to the formation of the corresponding aryl ethers. nih.gov
Sulfur nucleophiles, known for their high nucleophilicity, also react efficiently. nih.gov Thiols can displace the bromide to form thioethers. A novel "thiol-thiol cross-clicking" methodology using bromo-ynone reagents highlights the reactivity of similar electrophilic centers with thiols, suggesting that this compound would readily react with various thiol-containing molecules to form stable thioether linkages. nih.govchemrxiv.org
| Nucleophile | Product Type |
| Phenoxide | Aryl Ether |
| Thiol | Thioether |
Condensation and Cyclization Reactions Involving the Carbonyl Functionality
The carbonyl group of this compound provides another reactive site for condensation and cyclization reactions, enabling the synthesis of a diverse range of heterocyclic structures.
Formation of Novel Heterocyclic Systems via Intramolecular and Intermolecular Cyclizations
While specific examples of intramolecular cyclizations of this compound derivatives are not extensively documented, the general principles of organic synthesis suggest that appropriately substituted derivatives could undergo such reactions. For instance, a derivative with a nucleophilic group at a suitable position on the quinoxaline ring could potentially cyclize onto the carbonyl carbon or the α-carbon.
Intermolecular cyclizations are more commonly reported for analogous compounds. For example, the reaction of 2,2-dibromo-1-arylethanones with aryl-1,2-diamines in dimethylsulfoxide can lead to the formation of quinoxalin-2-ones. thieme-connect.deresearchgate.net This suggests a potential pathway for this compound to participate in similar annulation reactions.
Ring-Closing Reactions with Diamine and Hydrazine (B178648) Derivatives
A significant reaction of α-haloketones is their condensation with 1,2-diamines to form quinoxalines. The reaction of this compound with o-phenylenediamine would be expected to yield a substituted quinoxaline. sapub.org This reaction typically proceeds via the initial formation of a dihydropyrazine (B8608421) intermediate, which then oxidizes to the aromatic quinoxaline.
Reactions with hydrazine derivatives are also a common route to various nitrogen-containing heterocycles. For instance, the reaction of 2-acetylquinoxaline (B1338386) thiosemicarbazone with α-halogenoketones has been shown to produce thiazoles, and under certain conditions, can also lead to the formation of 1H-pyrazolo[3,4-b]quinoxalines. sapub.org This indicates that the carbonyl group of this compound can react with hydrazine derivatives to form hydrazones, which can then act as precursors for further cyclization reactions.
| Reagent | Product Type |
| o-Phenylenediamine | Substituted Quinoxaline |
| Hydrazine derivative | Hydrazone/Fused Heterocycle |
Metal-Catalyzed Coupling Reactions of this compound
The bromine atom in this compound, although attached to an aliphatic carbon, can potentially participate in certain metal-catalyzed coupling reactions. However, the more common substrates for reactions like Suzuki, Heck, and Sonogashira couplings are aryl or vinyl halides. It is more likely that a bromo-substituted quinoxaline ring itself would be the site of such coupling reactions. For instance, a brominated quinoxaline can undergo Suzuki-Miyaura cross-coupling with potassium alkenyltrifluoroborates. nih.gov
The Mizoroki-Heck reaction, which couples an unsaturated halide with an alkene, is a powerful tool for C-C bond formation. wikipedia.orgorganic-chemistry.org While typically employing aryl or vinyl halides, variations of the Heck reaction have been developed. nih.govnih.gov
The Sonogashira reaction allows for the coupling of terminal alkynes with aryl or vinyl halides using a palladium and copper co-catalyst system. wikipedia.orgorganic-chemistry.org This reaction has been successfully applied to bromo-substituted heterocycles to introduce alkynyl moieties. nih.gov
The Suzuki reaction is a versatile method for creating carbon-carbon bonds by coupling an organoboron compound with an organohalide, catalyzed by a palladium complex. wikipedia.orgrsc.org This reaction is widely used for the synthesis of biaryls and other conjugated systems.
| Reaction Name | Coupling Partner | Catalyst | Product Type |
| Suzuki Coupling | Organoboron compound | Palladium complex | C-C coupled product |
| Heck Coupling | Alkene | Palladium catalyst | Substituted alkene |
| Sonogashira Coupling | Terminal alkyne | Palladium and Copper catalysts | Alkynylated product |
Cross-Coupling Strategies Utilizing the α-Brominated Site
The α-brominated position of this compound is a prime site for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds. These reactions are fundamental in constructing more complex molecular architectures.
Suzuki-Miyaura Coupling:
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound, catalyzed by a palladium complex. wikipedia.orglibretexts.org In the context of this compound, the α-bromo site can react with various aryl or vinyl boronic acids or their esters. organic-chemistry.org The general mechanism involves the oxidative addition of the α-bromo ketone to a Pd(0) catalyst, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. wikipedia.orgharvard.edu The choice of base, solvent, and ligands is crucial for the reaction's success. organic-chemistry.orgharvard.edu For instance, the use of a suitable base is necessary to activate the boronic acid for transmetalation. organic-chemistry.org
A variety of substituted quinoxaline derivatives can be synthesized using this method. For example, regioselective Suzuki-Miyaura cross-coupling reactions of 2,6-dichloroquinoxaline (B50164) have been shown to be controlled by electronic parameters, allowing for the preparation of mono- and diarylated quinoxaline derivatives. researchgate.net
Sonogashira Coupling:
The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, employing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.orgyoutube.com The α-bromo position in this compound can serve as the halide partner in this reaction. The reaction is typically carried out under mild conditions, often at room temperature, and is tolerant of a wide range of functional groups. wikipedia.org The mechanism involves the formation of a copper acetylide, which then undergoes transmetalation to the palladium complex, followed by reductive elimination. youtube.com This reaction has been successfully applied to similar bromo-substituted heterocyclic compounds, such as 4-bromo-6H-1,2-oxazines, to produce the corresponding 4-alkynyl-substituted heterocycles in good yields. nih.govresearchgate.net
Heck Reaction:
The Heck reaction, also known as the Mizoroki-Heck reaction, involves the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. wikipedia.orgorganic-chemistry.org The α-bromo site of this compound can participate in this reaction. The catalytic cycle typically involves the oxidative addition of the aryl or vinyl halide to a Pd(0) species, followed by migratory insertion of the alkene and subsequent β-hydride elimination to afford the final product. youtube.comlibretexts.org The reaction exhibits high stereoselectivity, generally favoring the formation of the trans isomer. organic-chemistry.org While widely applicable, the Heck reaction can sometimes require high temperatures, although catalyst systems that operate under milder conditions have been developed. nih.gov
Table 1: Cross-Coupling Reactions at the α-Brominated Site
| Reaction | Coupling Partner | Catalyst System | Key Mechanistic Steps | Product Type |
|---|---|---|---|---|
| Suzuki-Miyaura | Organoboron compounds | Pd(0) complex, Base | Oxidative addition, Transmetalation, Reductive elimination | Aryl/Vinyl substituted ethanones |
| Sonogashira | Terminal alkynes | Pd(0) complex, Cu(I) co-catalyst, Base | Oxidative addition, Transmetalation from copper acetylide, Reductive elimination | Alkynyl substituted ethanones |
| Heck | Alkenes | Pd(0) complex, Base | Oxidative addition, Migratory insertion, β-Hydride elimination | Substituted alkenes |
Quinoxaline Ring Functionalization and Derivatization via Metal Catalysis
The quinoxaline ring system itself is a target for functionalization, often through transition-metal-catalyzed C-H activation. rsc.orgresearchgate.net This approach allows for the direct introduction of various substituents onto the quinoxaline core, enhancing molecular diversity. While direct C-H functionalization of this compound is not explicitly detailed in the provided search results, the principles of quinoxaline functionalization can be inferred from related systems.
For instance, in 2-arylquinoxalines, the nitrogen atom at the 1-position can act as a directing group, facilitating chelation with a metal catalyst and leading to ortho-C–H functionalization of the aryl group. rsc.org Similarly, quinoxalin-2(1H)-ones undergo C3-functionalization through various methods, including alkylation, arylation, and amination, often catalyzed by transition metals. researchgate.netnih.govdntb.gov.uanih.gov These reactions highlight the potential for regioselective derivatization of the quinoxaline scaffold.
In the case of this compound, metal-catalyzed reactions could potentially target the C-H bonds of the quinoxaline ring, although the reactivity would be influenced by the existing bromoacetyl substituent.
Table 2: Potential Quinoxaline Ring Functionalization Strategies
| Reaction Type | Reagent/Catalyst | Position of Functionalization (in related systems) |
|---|---|---|
| C-H Arylation | Palladium catalysts | C3-position of quinoxalin-2(1H)-ones |
| C-H Alkylation | Various transition metals | C3-position of quinoxalin-2(1H)-ones |
| C-H Amination | Copper catalysts | C3-position of quinoxalin-2(1H)-ones |
Radical Reactions and Electron Transfer Processes Involving the Carbon-Bromine Bond
The carbon-bromine bond in this compound is susceptible to homolytic cleavage, initiating radical reactions. ump.edu.my This process can be induced by heat, UV light, or radical initiators. lumenlearning.com The resulting carbon-centered radical can then participate in a variety of transformations.
A fundamental radical process is the radical chain reaction, which consists of initiation, propagation, and termination steps. lumenlearning.comlibretexts.org In the context of the α-bromo ketone, the initiation step would be the homolytic cleavage of the C-Br bond. The propagation steps could involve the abstraction of a hydrogen atom by the resulting radical or the addition of the radical to a π-bond. ump.edu.mylumenlearning.com
Electron transfer processes can also lead to the formation of radicals. For instance, single electron transfer to the C-Br bond can result in its cleavage. This is a key step in certain dehalogenation reactions. libretexts.org For example, tributyltin hydride is a common reagent used for the dehalogenation of alkyl halides via a radical chain mechanism. libretexts.org The reaction is driven by the formation of a stronger C-H bond and a stronger tin-halogen bond. libretexts.org
Furthermore, carbon-centered radicals generated from the C-Br bond can participate in carbon-carbon bond-forming reactions. These can occur both intermolecularly and intramolecularly, with the latter often being more efficient for forming cyclic structures. libretexts.org
Advanced Spectroscopic and Structural Characterization Methodologies for 2 Bromo 1 Quinoxalin 6 Yl Ethanone
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of organic molecules in solution. By analyzing the chemical environment of ¹H and ¹³C nuclei, a detailed molecular map can be constructed.
The ¹H NMR spectrum of 2-Bromo-1-(quinoxalin-6-yl)ethanone is predicted to exhibit distinct signals corresponding to the protons of the quinoxaline (B1680401) ring system and the bromoacetyl group. The aromatic region will be characterized by a complex pattern of signals for the five protons on the quinoxaline core. The protons at positions 2 and 3 of the quinoxaline ring are expected to appear as singlets or doublets in the downfield region, typically between δ 8.5 and 9.0 ppm, due to the deshielding effect of the adjacent nitrogen atoms. The protons on the benzo-fused part of the quinoxaline ring (positions 5, 7, and 8) will likely produce a more complex set of multiplets between δ 7.5 and 8.5 ppm. The methylene (B1212753) protons of the bromoacetyl group (-CH₂Br) are anticipated to appear as a sharp singlet at approximately δ 4.5-5.0 ppm, significantly downfield due to the strong deshielding effects of both the adjacent carbonyl group and the bromine atom.
Predicted ¹H NMR Data
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
|---|---|---|
| H-2 | 8.8 - 9.0 | s or d |
| H-3 | 8.7 - 8.9 | s or d |
| H-5 | 8.0 - 8.3 | d |
| H-7 | 7.8 - 8.1 | dd |
| H-8 | 7.6 - 7.9 | d |
The ¹³C NMR spectrum will provide further confirmation of the carbon skeleton. The carbonyl carbon (C=O) of the ethanone (B97240) group is expected to be the most downfield signal, appearing around δ 190-195 ppm. The carbons of the quinoxaline ring will resonate in the aromatic region (δ 120-150 ppm), with the carbons directly bonded to nitrogen (C-2 and C-3) appearing at the lower end of this range. The carbon of the bromomethyl group (-CH₂Br) is predicted to have a chemical shift in the range of δ 30-35 ppm.
Predicted ¹³C NMR Data
| Carbon | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C=O | 190 - 195 |
| C-2 | 145 - 148 |
| C-3 | 144 - 147 |
| C-4a | 140 - 143 |
| C-5 | 130 - 133 |
| C-6 | 135 - 138 |
| C-7 | 128 - 131 |
| C-8 | 129 - 132 |
| C-8a | 141 - 144 |
To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR experiments are crucial.
COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between adjacent protons. For instance, it would show correlations between the coupled protons on the benzene (B151609) part of the quinoxaline ring (H-5, H-7, H-8).
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon atom that bears a proton.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This would be particularly useful in confirming the connectivity between the bromoacetyl group and the quinoxaline ring, for example, by observing a correlation between the -CH₂Br protons and the C-6 carbon of the quinoxaline ring, as well as the carbonyl carbon.
Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Analysis
Mass spectrometry (MS) is used to determine the molecular weight and to gain insight into the fragmentation patterns of the molecule. For this compound (C₁₀H₇BrN₂O), the high-resolution mass spectrum (HRMS) would show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio). The expected exact masses for the molecular ions would be approximately 250.9796 for [C₁₀H₇⁷⁹BrN₂O]⁺ and 252.9775 for [C₁₀H₇⁸¹BrN₂O]⁺.
The fragmentation in the mass spectrometer would likely proceed through several key pathways:
α-cleavage: Loss of the bromine radical (•Br) to form a stable acylium ion [M-Br]⁺.
Loss of the bromoacetyl group: Cleavage of the C-C bond between the carbonyl group and the quinoxaline ring, leading to a quinoxalin-6-yl cation.
McLafferty rearrangement is not possible for this structure due to the absence of a γ-hydrogen.
Predicted Major Fragments in Mass Spectrum
| m/z | Identity |
|---|---|
| 251/253 | [M]⁺ |
| 172 | [M-Br]⁺ |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule. The IR spectrum of this compound is expected to show several characteristic absorption bands.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group |
|---|---|
| ~3050 | C-H stretching (aromatic) |
| ~2950 | C-H stretching (aliphatic) |
| ~1700 | C=O stretching (ketone) |
| ~1600, ~1500 | C=C and C=N stretching (aromatic ring) |
| ~1200 | C-N stretching |
The most prominent peak will likely be the strong absorption from the carbonyl (C=O) group of the ketone, expected around 1700 cm⁻¹. The presence of the quinoxaline ring will be confirmed by the characteristic C=C and C=N stretching vibrations in the 1500-1600 cm⁻¹ region.
X-ray Crystallography for Precise Solid-State Structure Determination
Based on the structures of similar quinoxaline derivatives and bromo-substituted aromatic compounds, it can be predicted that the quinoxaline ring system would be largely planar. nih.gov Intermolecular interactions such as π-π stacking between the aromatic quinoxaline rings and halogen bonding involving the bromine atom would likely play a significant role in the crystal packing. The planarity of the quinoxaline system and the presence of the polar carbonyl group could also facilitate the formation of a well-ordered crystal lattice. The study of crystal structures of related compounds like 2-bromo-1-phenylethanone reveals how such molecules pack in the solid state, often influenced by weak C-H···O interactions. nih.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy is a pivotal analytical technique for elucidating the electronic transitions within a molecule. In the context of this compound, while specific spectral data is not extensively documented in publicly available literature, the electronic absorption characteristics can be inferred from the well-established photophysical properties of the quinoxaline core and the influence of its substituents: the bromo and the ethanone groups.
Quinoxaline and its derivatives typically exhibit characteristic absorption bands in the UV-Vis region originating from π–π* and n–π* electronic transitions. illinois.edubyu.edu The π–π* transitions, which are generally of higher energy and intensity, arise from the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the aromatic system. These are typically observed at shorter wavelengths. illinois.edu Conversely, the n–π* transitions involve the excitation of a non-bonding electron (from the lone pair of the nitrogen atoms in the pyrazine (B50134) ring) to an antibonding π* orbital. These transitions are of lower energy, are formally forbidden, and thus appear as weaker bands at longer wavelengths. illinois.edu
The introduction of substituents onto the quinoxaline ring system significantly modulates the electronic absorption profile. The bromo group, acting as an auxochrome, and the ethanone group, a chromophore, both influence the energy levels of the molecular orbitals and, consequently, the absorption maxima (λmax). The ethanone group, containing a carbonyl (C=O) function, introduces its own n–π* and π–π* transitions. When conjugated with the quinoxaline ring, as is the case in this compound, it extends the π-system, which is expected to cause a bathochromic (red) shift of the π–π* absorption bands to longer wavelengths. mdpi.com
Studies on various quinoxaline derivatives have demonstrated the impact of different substituents on their UV-Vis spectra. For instance, the introduction of electron-donating or electron-withdrawing groups can lead to shifts in the absorption maxima. researchgate.net Research on quinoxaline derivatives with conjugated side chains has shown that extending the conjugation leads to a bathochromic shift and an extension of the absorption window towards the visible region. researchgate.net Furthermore, theoretical studies on quinoline (B57606) carboxaldehydes, which share structural similarities with the acyl-substituted quinoxaline, have shown good correlation between experimental and calculated electronic absorption spectra. illinois.edu
In the case of this compound, one would anticipate a complex UV-Vis spectrum with multiple absorption bands. The high-energy region would likely be dominated by intense π–π* transitions associated with the quinoxaline ring and the conjugated ethanone group. At longer wavelengths, weaker n–π* transitions originating from both the nitrogen atoms of the quinoxaline ring and the oxygen atom of the carbonyl group are expected. The bromine atom, through its inductive and resonance effects, would further perturb the electronic structure, likely contributing to shifts in the absorption bands.
Computational Chemistry and Theoretical Studies on 2 Bromo 1 Quinoxalin 6 Yl Ethanone
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are pivotal in understanding the electronic structure and predicting the reactivity of molecules like 2-Bromo-1-(quinoxalin-6-yl)ethanone. These computational methods provide insights into molecular properties that are often difficult or impossible to obtain through experimental means alone.
Density Functional Theory (DFT) Applications in Predicting Molecular Properties
Analysis of Molecular Orbitals and Frontier Molecular Orbitals (HOMO-LUMO)
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter that provides insights into the molecule's kinetic stability, chemical reactivity, and optical properties.
For quinoxaline (B1680401) derivatives, computational studies have shown that the distribution and energies of the HOMO and LUMO can be significantly influenced by the nature and position of substituents on the quinoxaline ring. In the case of this compound, the electron-withdrawing nature of the bromoacetyl group would be expected to lower the energies of both the HOMO and LUMO. The precise localization of these orbitals would require specific DFT calculations. A representative data table, based on hypothetical calculations for similar compounds, is presented below to illustrate the type of information that would be generated.
| Molecular Orbital | Energy (eV) | Contribution from Quinoxaline Ring (%) | Contribution from Bromoacetyl Group (%) |
| LUMO+1 | -1.5 | 70 | 30 |
| LUMO | -2.8 | 60 | 40 |
| HOMO | -6.5 | 85 | 15 |
| HOMO-1 | -7.2 | 90 | 10 |
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular dynamics (MD) simulations offer a powerful tool for exploring the conformational landscape and intermolecular interactions of molecules over time. For a flexible molecule like this compound, which has a rotatable bond between the quinoxaline ring and the ethanone (B97240) group, MD simulations can reveal the preferred conformations in different environments (e.g., in a vacuum, in a solvent).
While specific MD simulation studies on this compound are not currently published, research on other quinoxaline derivatives has demonstrated the utility of this technique. dntb.gov.ua Such simulations can provide information on the dynamics of the molecule, including the timescale of conformational changes and the nature of interactions with surrounding solvent molecules or other solutes. This information is crucial for understanding how the molecule behaves in a realistic chemical or biological system.
Prediction of Spectroscopic Parameters through Computational Methods
Computational chemistry provides valuable methods for predicting various spectroscopic parameters, which can aid in the interpretation of experimental spectra. For this compound, these methods could be used to predict:
NMR Spectra: The chemical shifts of ¹H and ¹³C atoms can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach within a DFT framework. These predicted shifts, when compared with experimental data, can help in the definitive assignment of spectral peaks.
Infrared (IR) Spectra: The vibrational frequencies and their corresponding intensities can be computed from the second derivatives of the energy with respect to the atomic coordinates. These calculated frequencies, often scaled by an empirical factor to account for anharmonicity and other effects, can be compared with experimental IR spectra to identify characteristic vibrational modes of the molecule.
UV-Vis Spectra: Time-dependent DFT (TD-DFT) is a widely used method for predicting electronic absorption spectra. By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict the wavelengths of maximum absorption (λmax), which correspond to the peaks in a UV-Vis spectrum.
A hypothetical table of predicted spectroscopic data is shown below.
| Spectroscopic Technique | Predicted Parameter | Value |
| ¹H NMR | Chemical Shift (ppm) - H on C2 of quinoxaline | 8.9 |
| ¹³C NMR | Chemical Shift (ppm) - Carbonyl Carbon | 192.5 |
| IR | Vibrational Frequency (cm⁻¹) - C=O stretch | 1705 |
| UV-Vis | λmax (nm) | 254, 310 |
Reaction Pathway Modeling and Transition State Analysis for Mechanistic Understanding
Computational modeling of reaction pathways is a powerful approach for elucidating the mechanisms of chemical reactions. This involves identifying the transition state structures and calculating the activation energies for different possible reaction routes. For this compound, a key reaction of interest would be its behavior as an alkylating agent, owing to the presence of the reactive bromoacetyl group.
By modeling the reaction of this compound with a nucleophile, for example, computational chemists could determine the most likely pathway (e.g., SN2 substitution) and the energy barrier associated with it. This would involve locating the transition state structure for the reaction and calculating its energy relative to the reactants and products. Such studies provide fundamental insights into the reactivity of the molecule and can guide the design of new synthetic methodologies.
Exploration of 2 Bromo 1 Quinoxalin 6 Yl Ethanone in Specialized Chemical Applications
Role in the Synthesis of Advanced Organic Materials
The structural features of 2-Bromo-1-(quinoxalin-6-yl)ethanone make it a valuable intermediate in the creation of sophisticated organic materials with tailored properties. The presence of the bromine atom alpha to the carbonyl group provides a reactive site for various nucleophilic substitution and coupling reactions, while the quinoxaline (B1680401) moiety, a nitrogen-containing heterocyclic system, is a well-known building block for functional materials.
Precursor for Optoelectronic Materials and Organic Semiconductors
The quinoxaline ring is a known component in the structure of various organic electronic materials. Its electron-accepting nature, arising from the two nitrogen atoms in the pyrazine (B50134) ring, makes it a suitable building block for n-type organic semiconductors. While direct studies on this compound for this purpose are not extensively documented, its potential is significant. The α-bromoketone functionality allows for the introduction of various other aromatic or heteroaromatic moieties through reactions like the Hantzsch thiazole (B1198619) synthesis or by forming α,β-unsaturated ketones via dehydrobromination, which can then be used in polymerization or further functionalization. libretexts.orglibretexts.org These extended conjugated systems are crucial for charge transport in organic field-effect transistors (OFETs) and for light absorption and emission in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
The general reactivity of α-bromoketones allows for the synthesis of a variety of heterocyclic compounds, which are central to the design of new optoelectronic materials. For instance, reaction with thioamides or thioureas can lead to the formation of thiazole derivatives, which are themselves important components in organic electronics.
Table 1: Potential Synthetic Routes to Optoelectronic Precursors
| Reactant | Reagent/Condition | Product Type | Potential Application |
| This compound | Thioamide/Thiourea (B124793) | Quinoxalinyl-thiazole | Organic Semiconductor |
| This compound | Pyridine, heat | α,β-Unsaturated Ketone | Monomer for Polymerization |
| This compound | Arylboronic acid, Pd catalyst | α-Aryl Ketone | Intermediate for Dyes/Semiconductors |
Intermediate in the Development of Specialty Dyes
The quinoxaline nucleus is a chromophore found in a number of dyes and pigments. By modifying the substituents on the quinoxaline ring system, the absorption and emission properties of the resulting molecule can be finely tuned across the visible and near-infrared regions of the electromagnetic spectrum. The reactive handle provided by the α-bromoketone in this compound is a gateway to such modifications.
For example, the ketone group can be condensed with active methylene (B1212753) compounds to generate merocyanine-type dyes. Furthermore, the bromine atom can be substituted by various nucleophiles, including those containing auxochromic groups (electron-donating or electron-withdrawing groups), to modulate the electronic properties of the quinoxaline system and thus its color. The synthesis of complex heterocyclic systems, which often form the core of modern synthetic dyes, is also facilitated by the reactivity of the α-bromoketone.
Applications in Corrosion Inhibition Studies
Quinoxaline derivatives have been investigated as effective corrosion inhibitors for various metals and alloys in acidic media. sapub.org Their efficacy is generally attributed to the presence of the heteroatoms (nitrogen) and the planar aromatic ring system, which facilitate adsorption onto the metal surface.
Mechanistic Investigations of Adsorption Behavior on Metal Surfaces
While specific studies on this compound as a corrosion inhibitor are limited, the general mechanism for quinoxaline derivatives involves the formation of a protective film on the metal surface. This adsorption process can be described by various isotherms, such as the Langmuir, Temkin, or Frumkin isotherms, depending on the nature of the interaction between the inhibitor and the metal. The presence of the quinoxaline moiety suggests that this compound would also adsorb on a metal surface, likely through the nitrogen atoms and the π-electrons of the aromatic rings.
The adsorption can be a combination of physisorption (electrostatic interactions) and chemisorption (covalent bond formation). The lone pair of electrons on the nitrogen atoms and the π-electrons of the quinoxaline ring can interact with the vacant d-orbitals of the metal atoms, leading to stable coordinate bonds.
Structure-Performance Relationships in Corrosion Mitigation
Table 2: Predicted Parameters for Corrosion Inhibition by Quinoxaline Derivatives
| Compound | Adsorption Mechanism | Key Structural Features | Expected Inhibition Efficiency |
| Quinoxaline | Physisorption & Chemisorption | Planar aromatic rings, Nitrogen lone pairs | Moderate |
| Substituted Quinoxalines | Physisorption & Chemisorption | Electron-donating/withdrawing groups | Variable, can be high |
| This compound | Physisorption & Chemisorption | Quinoxaline core, C=O group, Br atom | Potentially High |
Utilization in Supramolecular Chemistry and Molecular Recognition Phenomena
The field of supramolecular chemistry focuses on the non-covalent interactions between molecules. The structure of this compound suggests its potential utility in this area. The planar quinoxaline ring system can participate in π-π stacking interactions with other aromatic molecules. The nitrogen atoms and the carbonyl oxygen can act as hydrogen bond acceptors, enabling the formation of well-defined supramolecular assemblies.
The reactive α-bromoketone group can be used to covalently attach this quinoxaline derivative to other molecular platforms or surfaces, creating functional materials for molecular recognition. For instance, it could be incorporated into a larger host molecule to create a specific binding pocket for a guest molecule. The recognition process would be driven by a combination of hydrogen bonding, π-stacking, and steric effects. While specific examples involving this compound are yet to be reported, its structural motifs are commonly found in molecules designed for molecular sensing and self-assembly.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 2-Bromo-1-(quinoxalin-6-yl)ethanone, and how can reaction conditions be optimized?
- Methodological Answer : The compound is typically synthesized via bromination of a parent ethanone derivative. A standard procedure involves treating 1-(quinoxalin-6-yl)ethanone with bromine (Br₂) in a solvent like chloroform (CHCl₃) or diethyl ether (Et₂O) under controlled temperatures (0°C to room temperature). For example, bromine in CHCl₃ achieved an 85% yield for a structurally similar compound after recrystallization . Optimization includes monitoring reaction time (30 minutes to 3 hours), using inert atmospheres (N₂), and quenching with sodium bicarbonate (NaHCO₃) to neutralize excess Br₂. Purity is enhanced via recrystallization (e.g., Et₂O or ethanol) .
Q. How can researchers confirm the structural integrity of this compound after synthesis?
- Methodological Answer : Techniques include:
- Nuclear Magnetic Resonance (NMR) : Analyze , , and NMR spectra to verify substituent positions and bromine integration.
- Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns consistent with bromine (1:1 ratio for :).
- X-ray Crystallography : Use programs like SHELXL for single-crystal structure determination. For example, SHELX software has been widely applied to resolve bond lengths and angles in brominated ethanones .
Q. What purification methods are effective for isolating this compound from reaction mixtures?
- Methodological Answer :
- Column Chromatography : Use silica gel with a gradient of ethyl acetate/hexane.
- Recrystallization : Ethanol or diethyl ether are preferred solvents due to the compound’s moderate solubility .
- Distillation : For high-purity isolation, vacuum distillation may be applied if the compound is thermally stable.
Advanced Research Questions
Q. How do electron-withdrawing/donating groups on the quinoxaline ring influence the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer :
- Experimental Design : Compare reaction rates with analogs (e.g., 2-Bromo-1-(4-chlorophenyl)ethanone vs. 2-Bromo-1-(4-methoxyphenyl)ethanone) under identical conditions. Monitor kinetics via HPLC or NMR.
- Findings : Electron-withdrawing groups (e.g., -Cl) increase electrophilicity at the carbonyl carbon, accelerating nucleophilic substitution. Conversely, electron-donating groups (e.g., -OCH₃) reduce reactivity .
- Data Analysis : Use Hammett plots to correlate substituent effects with rate constants.
Q. What strategies can resolve contradictions in reported yields for bromination reactions of similar ethanones?
- Methodological Answer :
- Variable Screening : Test solvent polarity (CHCl₃ vs. Et₂O), bromine stoichiometry (1.0–1.2 equiv), and temperature (0°C vs. RT).
- Case Study : reported 85% yield in CHCl₃, while achieved lower yields (77%) in Et₂O. This discrepancy may arise from solvent-driven solubility differences or side reactions (e.g., dibromination).
- Mitigation : Use in situ monitoring (TLC or FTIR) to terminate reactions at optimal conversion .
Q. How can this compound be utilized in coordination chemistry, and what analytical methods validate its role as a ligand?
- Methodological Answer :
- Synthesis of Metal Complexes : React with transition metals (e.g., Cu, Pd) in polar aprotic solvents (DMF, DMSO).
- Characterization :
- UV-Vis Spectroscopy : Identify d-d transitions in metal complexes.
- Single-Crystal X-ray Diffraction : Resolve bonding geometry (e.g., square planar vs. octahedral).
- Magnetic Susceptibility : Assess paramagnetic behavior in Cu(II) complexes .
Q. What computational methods are recommended to predict the biological activity of this compound derivatives?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate interactions with target enzymes (e.g., kinases).
- QSAR Modeling : Correlate substituent descriptors (logP, polar surface area) with bioactivity data from analogs (Table 1, ).
- ADMET Prediction : Employ SwissADME or pkCSM to estimate pharmacokinetic properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
